molecular formula C23H22N2O3S B3013336 7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-39-6

7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B3013336
CAS RN: 900003-39-6
M. Wt: 406.5
InChI Key: XXDXXNVXWIGLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of various fused oxazine derivatives, including those with significant structural similarities to the compound , has been a topic of interest due to their potential chemical and pharmacological activities. For instance, the work by Mahmoud et al. (2017) on the synthesis of pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives showcases the chemical versatility and potential for pharmacological application of oxazine-based compounds (Mahmoud, El‐Bordany, & Elsayed, 2017).

Pharmacological Activities

Research into the pharmacological activities of oxazine derivatives has highlighted their antioxidant and anticancer properties. The study by Mahmoud et al. (2017) evaluated the synthesized products for these activities, suggesting a potential route for the development of new therapeutic agents based on oxazine frameworks.

Structural Analysis and Application

Studies on oxazine and related heterocyclic compounds often include detailed structural analysis to understand their potential applications further. For example, Castillo et al. (2009) explored the structures of 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, revealing insights into their hydrogen bonding and molecular interactions, which could inform the design of compounds with desired pharmacological properties (Castillo, Abonía, Cobo, & Glidewell, 2009).

properties

IUPAC Name

7-ethoxy-2-(4-methoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-3-27-21-6-4-5-18-20-13-19(15-7-9-17(26-2)10-8-15)24-25(20)23(28-22(18)21)16-11-12-29-14-16/h4-12,14,20,23H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDXXNVXWIGLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)OC)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

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